molecular formula C15H19N3O B2545269 (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 1274547-82-8

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No. B2545269
CAS RN: 1274547-82-8
M. Wt: 257.337
InChI Key: VOBASHKMJZAKII-UHFFFAOYSA-N
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Description

“(Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine” is a chemical compound that has gained significant attention in various fields of research and industry. It is a colorless to yellow viscous liquid or lump or semi-solid . The molecular formula is C15H19N3O and the molecular weight is 257.337.


Molecular Structure Analysis

The InChI code for “(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine” is 1S/C15H19N3O/c16-15(12-6-8-19-9-7-12)13-10-17-18(11-13)14-4-2-1-3-5-14/h1-5,10-12,15H,6-9,16H2 . This provides a standardized way to represent the compound’s molecular structure. For a detailed molecular structure analysis, it is recommended to use specialized software or databases.

It should be stored at room temperature . The specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Development

    Anti-inflammatory Activity: Studies have investigated its anti-inflammatory effects, particularly in models like carrageenan-induced pleurisy. The compound’s ability to modulate inflammatory pathways makes it relevant for drug development.

Materials Science and Optoelectronics

The compound’s optical properties have attracted attention:

    Enhanced Structural Performance: In materials science, the compound’s incorporation into polymers or thin films may enhance their mechanical and optical properties .

Biological Studies

Safety and Hazards

The safety information for “(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

oxan-4-yl-(1-phenylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-15(12-6-8-19-9-7-12)13-10-17-18(11-13)14-4-2-1-3-5-14/h1-5,10-12,15H,6-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBASHKMJZAKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

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